molecular formula C10H11ClN2O2 B1307816 4-[(3-Chloropropanoyl)amino]benzamide CAS No. 573994-42-0

4-[(3-Chloropropanoyl)amino]benzamide

Cat. No. B1307816
M. Wt: 226.66 g/mol
InChI Key: MQDHTDFAHRFZIH-UHFFFAOYSA-N
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Description

The compound 4-[(3-Chloropropanoyl)amino]benzamide is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, related benzamide derivatives have been synthesized and studied for their potential biological activities and molecular properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. For instance, the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) involved the preparation of optical isomers from optically active pyrrolidine di-p-toluenesulfonate, which was derived from commercially available trans-4-hydroxy-L-proline . Although the synthesis of 4-[(3-Chloropropanoyl)amino]benzamide is not explicitly described, similar synthetic strategies could be employed, such as activating the carboxylic acid with reagents like thionyl chloride before coupling with the amine.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The paper on the synthesis and molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one provides insights into the importance of molecular conformation and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which could also be relevant for the structure of 4-[(3-Chloropropanoyl)amino]benzamide . The molecular structure is often determined using techniques like X-ray crystallography, as seen in the characterization of two polymorphs of TKS159 .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions due to their functional groups. The amide bond is typically stable, but under certain conditions, it can undergo hydrolysis or participate in nucleophilic acyl substitution reactions. The presence of other substituents, such as the chloro group in 4-[(3-Chloropropanoyl)amino]benzamide, may influence its reactivity in electrophilic aromatic substitution reactions or in the formation of new bonds through nucleophilic substitution at the carbon adjacent to the chlorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the two polymorphs of TKS159 showed different thermal behaviors, with form alpha being more thermodynamically stable than form beta . Spectroscopic methods, including IR, NMR, and UV-Vis, are commonly used to analyze these properties. The paper on the synthesis, crystal structure analysis, and spectral investigations of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provides an example of how these techniques are used to characterize benzamide derivatives . Similar methods could be applied to study the physical and chemical properties of 4-[(3-Chloropropanoyl)amino]benzamide.

Scientific Research Applications

Anticancer Properties

4-[(3-Chloropropanoyl)amino]benzamide derivatives have shown promise in cancer research. For instance, certain derivatives demonstrated significant proapoptotic activity on melanoma cell lines, indicating potential as anticancer agents. One compound exhibited notable growth inhibition at a specific concentration and inhibited human carbonic anhydrase isoforms, which are relevant in cancer pathology (Yılmaz et al., 2015).

Melanoma Therapy

Research into benzamide derivatives, including those related to 4-[(3-Chloropropanoyl)amino]benzamide, has found them to be useful in melanoma treatment. Some derivatives conjugated with cytostatics showed higher toxicity against melanoma cells compared to their parent compounds, suggesting potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Antidepressant Synthesis

Derivatives of 4-[(3-Chloropropanoyl)amino]benzamide have been utilized in the synthesis of antidepressants. The compound befol, a reversible MAO inhibitor, is synthesized through a process involving 4-chloro-N-(3-chloropropyl)benzamide, highlighting its importance in the pharmaceutical industry (Donskaya et al., 2004).

Antioxidant Research

Studies on the electrochemical oxidation of amino-substituted benzamide derivatives, including those related to 4-[(3-Chloropropanoyl)amino]benzamide, have been important in understanding their antioxidant properties. This research is crucial for comprehending the role of these compounds as free radical scavengers, which is significant in the context of oxidative stress-related diseases (Jovanović et al., 2020).

Antispasmodic and Antihypoxic Applications

Benzamide derivatives are known for their physiologically active properties. Research has been conducted to understand their antispasmodic and antihypoxic effects, contributing to the development of drugs for conditions like spasms and oxygen deprivation-related disorders (Bakibaev et al., 1994).

Safety And Hazards

The safety data sheet (SDS) for “4-[(3-Chloropropanoyl)amino]benzamide” can be found online . It’s important to handle this compound with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-(3-chloropropanoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-6-5-9(14)13-8-3-1-7(2-4-8)10(12)15/h1-4H,5-6H2,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDHTDFAHRFZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400675
Record name 4-[(3-chloropropanoyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chloropropanoyl)amino]benzamide

CAS RN

573994-42-0
Record name 4-[(3-chloropropanoyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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